1-(2-Chloropyrimidin-4-yl)piperidine-2-carboxylic acid
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Overview
Description
1-(2-Chloropyrimidin-4-yl)piperidine-2-carboxylic acid is a chemical compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a chloropyrimidine ring attached to a piperidine carboxylic acid moiety
Preparation Methods
The synthesis of 1-(2-Chloropyrimidin-4-yl)piperidine-2-carboxylic acid involves several steps, typically starting with the preparation of the chloropyrimidine ring followed by its attachment to the piperidine carboxylic acid. One common synthetic route involves the reaction of 2-chloropyrimidine with piperidine-2-carboxylic acid under specific conditions. The reaction conditions often include the use of solvents such as ethanol and catalysts like palladium on carbon (Pd/C) for hydrogenation reactions .
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to achieve the desired product quality .
Chemical Reactions Analysis
1-(2-Chloropyrimidin-4-yl)piperidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to reduce specific functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce various substituted pyrimidine derivatives .
Scientific Research Applications
1-(2-Chloropyrimidin-4-yl)piperidine-2-carboxylic acid has found applications in several scientific research areas:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds
Mechanism of Action
The mechanism of action of 1-(2-Chloropyrimidin-4-yl)piperidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to the modulation of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
1-(2-Chloropyrimidin-4-yl)piperidine-2-carboxylic acid can be compared with other similar compounds, such as:
1-(2-Chloropyrimidin-4-yl)piperidine-4-carboxylic acid: This compound has a similar structure but differs in the position of the carboxylic acid group.
2-Chloropyrimidine derivatives: These compounds share the chloropyrimidine core but have different substituents, leading to variations in their chemical and biological properties.
Properties
IUPAC Name |
1-(2-chloropyrimidin-4-yl)piperidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN3O2/c11-10-12-5-4-8(13-10)14-6-2-1-3-7(14)9(15)16/h4-5,7H,1-3,6H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZSLQXQKCGOYQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C(=O)O)C2=NC(=NC=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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